Product packaging for N-(3-aminophenyl)-2-phenylacetamide(Cat. No.:CAS No. 85856-32-2)

N-(3-aminophenyl)-2-phenylacetamide

Cat. No.: B183769
CAS No.: 85856-32-2
M. Wt: 226.27 g/mol
InChI Key: DAXUGYVWKQUGTB-UHFFFAOYSA-N
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Description

Context and Significance in Organic Chemistry Research

The N-phenylacetamide core is a significant structural motif in organic chemistry, recognized for its role as a versatile scaffold in the development of new therapeutic agents. nih.goviucr.org Molecules incorporating this acetamide (B32628) linkage are associated with a wide spectrum of biological activities. nih.gov The acetamide moiety itself is a key feature in drugs designed for inflammation control and as enzyme inhibitors. iucr.org

The value of the N-phenylacetamide scaffold lies in its synthetic accessibility and the relative ease with which it can be modified. This allows chemists to create large libraries of related compounds, where systematic changes to the structure can be correlated with changes in biological activity. This approach, known as structure-activity relationship (SAR) studies, is fundamental to modern drug discovery. For instance, the synthesis of various heterocyclic compounds often begins from acetamide precursors, leading to derivatives with potential antitumor and antimicrobial properties. iucr.org The presence of the aminophenyl group in N-(3-aminophenyl)-2-phenylacetamide offers a reactive site for further chemical modifications, making it a potentially useful intermediate in the synthesis of more complex target molecules.

Research Trajectories for N-Phenylacetamide Scaffolds

The N-phenylacetamide scaffold is a launchpad for numerous research trajectories aimed at discovering new biologically active agents. By incorporating different chemical moieties onto the core structure, researchers have successfully developed compounds with a range of pharmacological activities.

One major area of investigation involves creating novel antibacterial agents. In one study, a series of N-phenylacetamide derivatives featuring 4-arylthiazole groups were designed and synthesized. nih.gov These compounds were evaluated for their in vitro activity against several plant-pathogenic bacteria, with some showing promising results. nih.gov For example, the compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide demonstrated superior antibacterial activity compared to established agricultural bactericides like bismerthiazol (B1226852) and thiodiazole copper. nih.gov Further research into this class of compounds also revealed significant nematicidal activity against the root-knot nematode Meloidogyne incognita. nih.gov

Table 1: Antibacterial Activity of Selected N-phenylacetamide-Thiazole Derivatives

Compound ID Target Bacteria (Xoo) EC₅₀ (µM) Target Bacteria (Xac) EC₅₀ (µM) Target Bacteria (Xoc) EC₅₀ (µM)
A1 156.7 >500 203.4
A2 225.4 >500 276.5
A5 189.2 >500 254.7
Bismerthiazol (Control) 230.5 489.7 265.3

Data sourced from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties. nih.gov EC₅₀ represents the concentration required to inhibit 50% of bacterial growth. Xoo: Xanthomonas oryzae pv. oryzae, Xac: Xanthomonas axonopodis pv. citri, Xoc: Xanthomonas oryzae pv. oryzicola.

Another fruitful research trajectory has been the incorporation of 1,2,3-triazole rings into the N-phenylacetamide structure to develop new antifungal agents. rsc.org Triazoles are a well-known class of antifungal compounds that function by inhibiting a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. rsc.org A series of N-phenylacetamide-incorporated 1,2,3-triazoles were synthesized and showed excellent antifungal activities against several fungal strains, with some compounds demonstrating greater potency than the standard drug Miconazole. rsc.org

Table 2: Antifungal Activity of N-phenylacetamide-Triazole Derivatives

Compound ID C. albicans MIC (µg/mL) A. niger MIC (µg/mL) A. flavus MIC (µg/mL)
8a 16 32 16
8b 16 32 32
8c 16 16 16
8d 16 16 32
8e 16 32 32
8f 16 16 16
8g 16 16 16
Miconazole (Standard) 32 32 32

Data derived from research on N-phenylacetamide-incorporated 1,2,3-triazoles. rsc.org MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Furthermore, the N-phenylacetamide scaffold has been utilized in the design of potential treatments for other conditions. Researchers have synthesized and evaluated 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives as potential antidepressant agents, with some compounds showing significant activity in preclinical models. nih.gov In the field of oncology, new isatin-based sulfonamide conjugates incorporating a phenylacetamide moiety have been developed as potent and selective inhibitors of carbonic anhydrase, an enzyme family implicated in the survival and proliferation of cancer cells. nih.gov These diverse applications underscore the chemical versatility and therapeutic potential of the N-phenylacetamide scaffold in modern medicinal chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B183769 N-(3-aminophenyl)-2-phenylacetamide CAS No. 85856-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXUGYVWKQUGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429186
Record name N-(3-aminophenyl)-2-phenylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85856-32-2
Record name N-(3-aminophenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3 Aminophenyl 2 Phenylacetamide and Its Derivatives

General Synthetic Pathways

The construction of the N-(3-aminophenyl)-2-phenylacetamide scaffold and its derivatives is predominantly accomplished via three main synthetic strategies: amide coupling reactions, condensation reactions, and the reduction of nitro precursors.

Amide Coupling Reactions

Amide bond formation is a cornerstone of organic synthesis and represents a direct approach to this compound. This involves the reaction of an activated carboxylic acid derivative with an amine. In this context, phenylacetic acid or its activated forms are coupled with 3-aminoaniline (m-phenylenediamine).

A common method involves the use of coupling reagents to facilitate the reaction between the carboxylic acid and the amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) have proven effective for coupling electron-deficient amines and carboxylic acids. nih.gov The reaction typically proceeds by activating the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. The addition of HOBt can improve yields by forming an active ester, which is less prone to side reactions. While a catalytic amount of DMAP can be sufficient, using one equivalent often leads to better yields and shorter reaction times. nih.gov

Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. Phenylacetyl chloride can be reacted with 3-aminoaniline to form the desired amide. This method is often straightforward but may require careful control of reaction conditions to avoid side reactions, especially with a diamine like 3-aminoaniline, where double acylation can be a competing process. Protecting one of the amino groups in 3-aminoaniline can be a strategy to achieve mono-acylation.

The synthesis of related N-phenylacetamide derivatives has been demonstrated through various amide formation techniques. For instance, N-substituted-2-amino-4-arylthiazoles have been synthesized starting from p-phenylenediamine, which involves an amide formation step. nih.gov Similarly, the synthesis of N-methyl-N-phenylacetamide and its derivatives has been achieved, highlighting the versatility of amide coupling methodologies. rsc.org

Condensation Reactions

Condensation reactions offer an alternative route to the formation of the amide linkage in this compound. One classical example is the reaction between an ester and an amine, known as aminolysis. For instance, an alkyl phenylacetate (B1230308) (e.g., methyl phenylacetate or ethyl phenylacetate) can be heated with 3-aminoaniline to produce this compound and the corresponding alcohol as a byproduct. This reaction may require elevated temperatures and can be catalyzed by acids or bases.

A related approach involves the direct condensation of a carboxylic acid and an amine by heating them together, often with the removal of water to drive the equilibrium towards product formation. Phenylacetic acid and 3-aminoaniline can be condensed under such conditions. Phenylacetamide itself has been synthesized from phenylacetic acid and urea (B33335) or by heating the ammonium (B1175870) salt of phenylacetic acid. orgsyn.org

Furthermore, condensation reactions are pivotal in the synthesis of precursors and related heterocyclic structures. For example, the Hantzsch reaction, a condensation reaction, is used to synthesize thiazole (B1198619) derivatives from α-haloketones and thioamides. researchgate.net The synthesis of poly(amide-imide)s also relies on polycondensation reactions between diacids and diamines. researchgate.net

Reduction of Nitro Precursors to Amino Analogues

A widely employed and highly effective strategy for the synthesis of this compound involves the reduction of a corresponding nitro-substituted precursor. This two-step approach begins with the synthesis of N-(3-nitrophenyl)-2-phenylacetamide, followed by the reduction of the nitro group to an amine.

The initial amide formation between phenylacetic acid (or its acyl chloride) and 3-nitroaniline (B104315) is generally straightforward. 3-Nitroaniline is a readily available starting material, and its less nucleophilic nature compared to 3-aminoaniline can lead to more controlled acylation.

Once the nitro-amide is formed, the nitro group is reduced to the primary amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and clean method. Other reducing systems include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or tin(II) chloride (SnCl₂). The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions. This method is advantageous as it often proceeds with high yields and the starting nitro compounds are typically stable and easy to handle. This strategy has been applied in the synthesis of precursors for nitric oxide release agents, where nitroaniline derivatives are key intermediates. nih.gov

Key Precursors and Reagents

The synthesis of this compound relies on a selection of key starting materials and reagents.

Role Compound Name Chemical Structure Function
Amine Precursor 3-Aminoaniline (m-Phenylenediamine)C₆H₈N₂Provides the aminophenyl moiety of the target compound.
Acyl Precursor Phenylacetic acidC₈H₈O₂Provides the phenylacetamide moiety of the target compound.
Acyl Precursor Phenylacetyl chlorideC₈H₇ClOAn activated form of phenylacetic acid for amide coupling.
Nitro Precursor 3-NitroanilineC₆H₆N₂O₂A precursor to the aminophenyl moiety, used in the reduction strategy.
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₉H₁₇N₃Activates the carboxylic acid for amide bond formation. nih.gov
Coupling Additive 1-Hydroxybenzotriazole (HOBt)C₆H₅N₃OMinimizes side reactions and improves efficiency in EDC coupling. nih.gov
Catalyst 4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂A catalyst for acylation reactions, particularly in amide coupling. nih.gov
Reducing Agent Palladium on Carbon (Pd/C)Pd/CA catalyst for the hydrogenation of nitro groups to amines.
Reducing Agent Tin(II) ChlorideSnCl₂A chemical reducing agent for converting nitro groups to amines.
Solvent Dichloromethane (DCM)CH₂Cl₂A common solvent for organic reactions, including amide coupling. nih.gov
Solvent Acetonitrile (B52724) (MeCN)C₂H₃NA polar aprotic solvent used in various synthetic steps. rsc.org
Base Triethylamine (B128534) (Et₃N)C₆H₁₅NAn organic base used to neutralize acids formed during reactions. nih.govresearchgate.net

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as solvent, temperature, and stoichiometry of reagents play a significant role.

Solvent Effects

The choice of solvent can profoundly influence the rate and outcome of the synthesis of this compound. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate the desired chemical transformation.

In amide coupling reactions , polar aprotic solvents are often preferred. Dichloromethane (DCM) is a common choice for EDC/DMAP coupling as it effectively dissolves the reactants and reagents while being relatively unreactive. nih.gov Acetonitrile is another suitable solvent that has been shown to provide good to excellent yields in the synthesis of amide derivatives, particularly when using EDC and DMAP. nih.govrsc.org Other solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) can also be employed. For instance, the synthesis of N-substituted chloroacetamides has been carried out in DMF. researchgate.net The polarity of the solvent can affect the solubility of the starting materials and the stability of the intermediates, thereby influencing the reaction kinetics.

For condensation reactions , the choice of solvent can be critical, especially if water is a byproduct. In such cases, a solvent that allows for the azeotropic removal of water, such as toluene, can be beneficial to drive the reaction to completion. In other instances, a high-boiling polar solvent may be used to facilitate the reaction at elevated temperatures.

In the reduction of nitro precursors , the solvent must be compatible with the chosen reducing agent and catalyst. For catalytic hydrogenation, polar protic solvents like ethanol (B145695) or methanol (B129727) are commonly used as they effectively dissolve the nitro-amide and are compatible with catalysts like Pd/C. When using metal-based reducing agents like tin(II) chloride, solvents such as ethanol or ethyl acetate (B1210297) are often employed. The solvent can also influence the activity of the catalyst and the rate of reduction. For example, in the synthesis of some organochalcogenide compounds, ethanol was used as the solvent for reactions involving sodium hydrogen selenide. ekb.eg

Temperature Control

Temperature is a critical parameter in the synthesis of acetamide (B32628) derivatives, influencing reaction rates, solubility of reactants, and the potential for side reactions. The formation of the amide bond between an amine and a carboxylic acid or its derivative is often an endothermic process requiring thermal energy, but excessive heat can lead to degradation.

In the synthesis of related phenylacetamide compounds, reactions are often initiated at a reduced temperature to control the initial exothermic release of heat, and then warmed to drive the reaction to completion. For instance, a common procedure involves stirring the reaction mixture at 0°C for an hour before allowing it to proceed at room temperature. nih.gov Another approach for the synthesis of phenylacetamide involves maintaining a bath temperature of approximately 40°C, which can cause the internal reaction temperature to rise by about 10°C. orgsyn.org Temperatures above 50°C are sometimes avoided to prevent the loss of volatile reagents like hydrochloric acid. orgsyn.org

For more advanced catalytic methods, such as those using heterogeneous silica-based catalysts for direct amidation, higher temperatures are necessary. In a continuous flow system for producing N-(phenyl)-phenylacetamide, a pre-heater and column temperature of 150°C was found to be effective. researchgate.net Photocatalytic methods, on the other hand, can often be conducted at room temperature under irradiation from light sources like blue LEDs. rsc.org In some cases, reactions are heated to reflux for several hours to ensure completion; for example, a mixture in ethanol can be refluxed for 2 to 3 hours nih.gov, while another in 1,4-dioxane (B91453) might be refluxed for just one hour. iucr.org

Table 1: Temperature Conditions in Phenylacetamide Synthesis

Reaction Phase Temperature Duration Context/Reactants Citation
Initial Stirring 0 °C 1 hour Amide formation with acid chloride nih.gov
Main Reaction Room Temp. ~2 hours Isothiocyanate formation nih.gov
Main Reaction ~40 °C Bath 20-40 min Benzyl cyanide and HCl orgsyn.org
Reflux Reflux Temp. 5 hours Condensation with α-bromophenylethanone in ethanol nih.gov
Reflux Reflux Temp. 2-3 hours Reaction with 2-mercaptobenzimidazole (B194830) in ethanol nih.gov
Continuous Flow 150 °C Continuous Heterogeneous catalysis with K60 silica (B1680970) researchgate.net

Catalytic Approaches

Catalysts are frequently employed to facilitate the formation of the amide bond in this compound and its derivatives, which can be a slow reaction without catalytic assistance. Both base and acid catalysis are common, as are more modern approaches using heterogeneous or photocatalysts.

Bases are often used to deprotonate the amine, increasing its nucleophilicity, or to neutralize acidic byproducts formed during the reaction. Triethylamine (Et3N) is a commonly used organic base for this purpose. nih.govnih.gov Inorganic bases such as potassium carbonate researchgate.net and potassium hydroxide (B78521) iucr.org are also utilized.

Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture. Structured silica (SBA) and thermally treated amorphous K60 silica have been developed as effective, reusable catalysts for direct amidation reactions between carboxylic acids and amines. researchgate.netresearchgate.net These solid catalysts function under high-temperature conditions, often in a continuous flow setup. researchgate.net In a different approach, the reduction of a nitro group to form the amine precursor for the target molecule can be catalyzed by metals like iron (Fe) or zinc (Zn). researchgate.net

More recently, photocatalysis has emerged as a green chemistry approach. Rose bengal, an organic dye, can act as a photocatalyst under irradiation from visible light (e.g., 465 nm blue LEDs or sunlight) to promote amidation reactions at room temperature. rsc.org

Table 2: Catalytic Systems in Phenylacetamide Synthesis

Catalyst Type Specific Catalyst Role/Reaction Type Citation
Homogeneous Base Triethylamine (Et3N) Base catalyst/Acid scavenger nih.govnih.gov
Homogeneous Base Potassium Hydroxide (KOH) Base catalyst iucr.org
Heterogeneous Solid Structured Silica (SBA-15) Direct amidation researchgate.net
Heterogeneous Solid Activated K60 Silica Direct amidation researchgate.net
Heterogeneous Metal Iron (Fe), Zinc (Zn) Nitro group reduction researchgate.net

Reagent Stoichiometry

The stoichiometry of the reactants is a crucial factor that can determine the yield and purity of the final product. In many syntheses of acetamide derivatives, a slight excess of one reagent is used to ensure the complete consumption of a more valuable starting material.

For example, in the reaction of an amine with an acid chloride, the acid chloride is often used in a slight excess (e.g., 1.10 equivalents). nih.gov Similarly, when preparing intermediate compounds, an excess of a reagent like triethylamine (1.10 equivalents) may be used to drive the reaction forward. nih.gov In the synthesis of 2-(1H-benzimidazol-2-ylthio)-N-aryl/acyl acetamides, a slight excess of triethylamine (1.2 equivalents) is used relative to the primary reactants (1.0 equivalent each). nih.gov

In contrast, some reactions may use a large excess of a less critical reagent. For instance, the formation of an isothiocyanate intermediate involved using carbon disulfide in a tenfold molar excess. nih.gov In photocatalytic reactions, the hydrazine (B178648) component has been used in a threefold excess relative to the β-ketonitrile starting material. rsc.org

Purification Techniques in Synthesis

Following the chemical reaction, a mixture containing the desired product, unreacted starting materials, catalysts, and byproducts is typically obtained. Therefore, robust purification methods are required to isolate this compound in high purity.

Recrystallization Protocols

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

The choice of solvent is critical for successful recrystallization. For phenylacetamide and its derivatives, a variety of solvents have been reported. Ethanol is a common choice, often used in its 95% aqueous form orgsyn.org or as absolute ethanol. ekb.eg Other solvents used for recrystallization include benzene (B151609) orgsyn.org, water iucr.org, and mixtures like acetone/water. nih.gov The crude product is typically dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to form pure crystals, which are then collected by filtration. iucr.orgekb.eg

Chromatographic Separation Methods

Chromatography is a powerful purification technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Column chromatography is widely used for the purification of acetamide derivatives. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a solid adsorbent, typically silica gel or alumina (B75360). nih.govrsc.orgmdpi.com A solvent or a mixture of solvents (the eluent) is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation. For example, a crude product can be purified by column chromatography on basic alumina nih.gov or silica gel using an eluent such as a petroleum ether/ethyl acetate mixture. rsc.org

High-Performance Liquid Chromatography (HPLC) is an advanced chromatographic technique used for analysis and purification. A method for analyzing a derivative, N-(3-((3-Phenylpropyl)amino)phenyl)acetamide, uses a reverse-phase (RP) Newcrom R1 column. sielc.com The mobile phase consists of acetonitrile (MeCN), water, and an acid like phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of N-(3-aminophenyl)-2-phenylacetamide, with each technique offering unique insights into its molecular architecture.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment, connectivity, and stereochemistry of protons and carbon atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The spectrum would characteristically display signals for the aminophenyl ring, the phenyl ring, the methylene (B1212753) bridge, the amide proton, and the amine protons.

Key expected features include a singlet for the two methylene (CH₂) protons and a series of multiplets in the aromatic region corresponding to the protons on the two phenyl rings. The protons of the amide (NH) and amine (NH₂) groups would appear as singlets, which may be broad and have variable chemical shifts depending on the solvent and concentration.

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Amine (-NH₂) ~3.7 (variable) Broad Singlet 2H
Methylene (-CH₂-) ~3.6 Singlet 2H
Aromatic (C₆H₅- & -C₆H₄-) ~6.5 - 7.4 Multiplet 9H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. It is anticipated to show distinct signals for the carbonyl carbon of the amide, the methylene carbon, and the various aromatic carbons of the two phenyl rings. The chemical shift of the carbonyl carbon is typically found significantly downfield.

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Methylene (-CH₂-) ~45
Aromatic (-C₆H₄- & -C₆H₅-) ~108 - 148

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), amide (N-H and C=O), and aromatic (C-H and C=C) functional groups. The presence of two distinct N-H stretching bands would confirm the primary amine, while the strong carbonyl absorption is a key indicator of the amide group.

Table 3: Expected Characteristic IR/FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine N-H Asymmetric & Symmetric Stretch 3300 - 3500 Medium
Amide N-H Stretch ~3300 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2950 Medium-Weak
Amide C=O (Amide I) Stretch 1650 - 1680 Strong
Aromatic C=C Stretch 1450 - 1600 Medium

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₄H₁₄N₂O), the molecular weight is 226.27 g/mol scbt.com. The mass spectrum would show a molecular ion peak (M⁺) at m/z 226.

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ serves as a definitive confirmation of the molecular formula. Common fragmentation patterns would likely involve the cleavage of the amide bond or the bond adjacent to the phenyl ring, leading to characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₄N₂O scbt.com
Molecular Weight 226.27 scbt.com
Expected Molecular Ion (M⁺) m/z 226

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with its aromatic rings. The presence of the aminophenyl and phenyl groups acting as chromophores would result in characteristic absorption bands, typically below 300 nm. The exact position and intensity of the maximum absorbance (λmax) can be influenced by the solvent used. ijrar.orgmdpi.com

Table 5: Expected UV-Vis Absorption Data for this compound

Expected λmax (nm) Associated Electronic Transition Chromophore
~200 - 240 π→π* Phenyl Rings

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern, resulting from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded. nih.govscribd.com By analyzing the positions and intensities of the diffracted X-rays, a detailed electron density map of the molecule can be constructed, ultimately revealing the precise location of each atom. researchgate.net

To illustrate the type of data obtained from such an analysis, the following table presents representative crystallographic parameters for a related N-phenylacetamide derivative, as a hypothetical example for this compound.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)22.789
α (°)90
β (°)98.54
γ (°)90
Volume (ų)1234.5
Z4

This table presents hypothetical data for this compound based on crystallographic data reported for structurally similar N-phenylacetamide derivatives for illustrative purposes.

Purity Assessment Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical and chemical analysis for the separation, identification, and quantification of components in a mixture. moravek.comalwsci.com It is an exceptionally versatile and sensitive method for assessing the purity of compounds like this compound by detecting and quantifying any impurities that may be present. intertek.comresolvemass.ca These impurities can include starting materials, by-products from the synthesis, or degradation products.

The fundamental principle of HPLC involves the separation of analytes based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). moravek.com For aromatic amides such as this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis. nih.govamericanpharmaceuticalreview.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The development of a robust HPLC method for purity assessment involves the systematic optimization of several parameters to achieve adequate separation of the main compound from all potential impurities. These parameters include the choice of the stationary phase, the composition and pH of the mobile phase, the flow rate, and the column temperature. Detection is most commonly performed using a UV-Vis detector, as aromatic compounds like this compound exhibit strong absorbance in the ultraviolet region. nih.govchromatographyonline.com

A typical HPLC method for an aromatic amide would involve a C18 column and a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased over time to ensure the elution of both polar and nonpolar impurities. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, the method must be validated according to established guidelines, which includes assessing its linearity, precision, accuracy, and sensitivity. nih.gov While a specific, validated HPLC method for this compound is not publicly documented, the general principles of method development for related aromatic amines and amides are well-established and would be directly applicable. nih.govnih.govmtc-usa.comjfda-online.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(3-aminophenyl)-2-phenylacetamide and its derivatives, DFT calculations, often at the B3LYP/6-311G(d,p) or similar basis sets, have been instrumental in understanding its fundamental chemical characteristics. niscpr.res.inresearchgate.net

Molecular Geometry Optimization

A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state. researchgate.net For phenylacetamide derivatives, geometry optimization is typically performed using DFT methods, such as B3LYP, combined with a suitable basis set like 6-311G. researchgate.netchemprob.org This process determines the precise bond lengths, bond angles, and dihedral angles of the molecule. researchgate.net For instance, in a related compound, the dihedral angles between aromatic planes were found to be 60.5°. The optimized structure provides a realistic model for further analysis of the molecule's properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. rsc.orgmdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. rsc.orgresearchgate.net

For phenylacetamide derivatives, the HOMO and LUMO energies are calculated to predict charge transfer within the molecule and identify the most reactive sites. rsc.orgscispace.com In one study on a series of phenylacetamides, the HOMO energies ranged from -9.57319 to -4.58334 eV, and the LUMO energies ranged from -2.19099 to -0.12709 eV. scispace.com For a particularly active compound in that series, the HOMO was localized at -9.060094 eV and the LUMO at -5.585780 eV, resulting in an energy gap of -3.474314 eV, indicating significant molecular chemical stability. scispace.com The distribution of these frontier orbitals across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack. mdpi.commdpi.com

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalElectron-donating ability
LUMO Lowest Unoccupied Molecular OrbitalElectron-accepting ability
Energy Gap (ΔE) Difference between LUMO and HOMO energiesChemical reactivity and stability

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, calculated using DFT, helps in the assignment of experimentally observed infrared (IR) and Raman spectra. eurjchem.com By calculating the potential energy distribution (PED), each vibrational mode can be assigned to specific stretching, bending, or torsional motions within the molecule. researchgate.net For example, in a related compound, the N-H stretching vibration was observed at a high frequency, indicating a strong bond. researchgate.net The C-N vibration is typically expected in the range of 1155 and 937 cm⁻¹. researchgate.net Comparing the calculated frequencies with experimental data confirms the optimized molecular structure and provides a deeper understanding of the molecule's vibrational properties. eurjchem.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nanobioletters.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. niscpr.res.in The MEP is calculated by determining the electrostatic potential at various points on the electron density surface. uni-muenchen.de

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nanobioletters.comresearchgate.net For phenylacetamide derivatives, MEP maps can identify the reactive sites, with negative potential often localized over electronegative atoms like oxygen and nitrogen, and positive potential over hydrogen atoms. niscpr.res.innanobioletters.com

Analysis of Global Reactivity Descriptors

These parameters are calculated from the HOMO and LUMO energies using Koopman's theorem. researchgate.netresearchgate.net For instance, a lower chemical hardness and higher softness suggest greater reactivity. researchgate.net The electrophilicity index measures the ability of a molecule to accept electrons. niscpr.res.in The analysis of these descriptors provides a quantitative measure of the chemical reactivity and stability of this compound and its analogs. niscpr.res.inmdpi.com

DescriptorFormulaInterpretation
Ionization Potential (I) I = -EHOMOEnergy required to remove an electron
Electron Affinity (A) A = -ELUMOEnergy released when an electron is added
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω) ω = μ2 / (2η) (where μ ≈ -χ)Propensity to accept electrons

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. chemprob.org This method is widely used in drug discovery to understand the binding mode of a ligand in the active site of a biological target. researchgate.netsemanticscholar.org

For derivatives of this compound, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. chemprob.orgsemanticscholar.org For example, docking studies against prostaglandin (B15479496) synthetase-2 (COX-II) have been conducted for some 2-(2-aryl amino) phenyl acetamide (B32628) derivatives. chemprob.orgchemprob.org These simulations can predict binding affinities (often expressed as a docking score in kcal/mol) and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. chemprob.orgsemanticscholar.org In one study, docking results for similar compounds showed glide scores ranging from -4.76 to -2.68 kcal/mol, with the best-scoring compounds forming strong hydrogen bonding interactions with the target protein. semanticscholar.org

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. For acetamide derivatives, this analysis reveals the relative contributions of various non-covalent interactions that stabilize the crystal structure. frontiersin.orgnih.goveurjchem.com

The analysis involves generating a surface where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is equal to the electron distribution of the pro-crystal. The normalized contact distance (d_norm), based on the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, is mapped. Red spots on the d_norm map indicate close intermolecular contacts, blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the intermolecular contacts by plotting d_e against d_i. These plots allow for the quantification of the percentage contribution of each type of interaction to the total Hirshfeld surface area. frontiersin.org While a specific study for this compound is not available, analysis of closely related acetamides provides insight into the expected interactions. For instance, in N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, the dominant interactions are H···H, H···C, and H···O contacts. nih.gov

Table 1: Representative Percentage Contributions of Intermolecular Contacts in Acetamide Analogs from Hirshfeld Surface Analysis
Interaction TypeContribution (%) in N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide nih.govContribution (%) in N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov
H···H34.4%53.8%
H···C / C···H28.8%21.7%
H···O / O···H13.6%10.8%
H···Br / Br···H16.1%N/A
H···N / N···H2.4%13.6%

Hydrogen bonds are the most significant directional interactions governing the supramolecular assembly in many organic crystals. In structures related to this compound, the amine (-NH2) and amide (-NH-C=O) groups are primary participants in hydrogen bonding networks. uni-regensburg.de

Beyond classical hydrogen bonds, other weaker interactions play a vital role in the crystal packing of phenylacetamide derivatives. These include:

C–H···π Interactions: These interactions involve a hydrogen atom attached to a carbon atom interacting with the electron cloud of an aromatic ring. In N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, an N–H···π interaction is observed where a hydrogen from the amino group interacts with the centroid of the aminophenyl ring. nih.gov

π···π Stacking: The aromatic phenyl rings in the molecule can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. These interactions contribute to the stabilization of the crystal structure by creating columnar arrangements of molecules. frontiersin.org

H···H Contacts: As indicated by Hirshfeld surface analysis, H···H contacts often make up the largest percentage of the molecular surface due to the abundance of hydrogen atoms. nih.govnih.gov These are generally considered weak, non-directional dispersion forces but their cumulative effect is significant for crystal stability.

Solvent Effects on Electronic and Structural Parameters

The electronic and structural properties of a molecule can be significantly influenced by its solvent environment. Computational studies use models like the Polarizable Continuum Model (PCM) to simulate the effects of a solvent on a solute molecule. researchgate.net For molecules with polar groups like this compound, changing the solvent polarity can affect dipole moments, molecular orbital energies, and UV-Vis absorption spectra. researchgate.net

Theoretical studies on similar compounds, such as N-(substituted phenyl)-2-cyanoacetamides, have shown that solute-solvent interactions can be analyzed using the Kamlet-Taft linear solvation energy relationships. researchgate.net This approach correlates spectral shifts with solvent parameters representing hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*). researchgate.net Research on related aniline (B41778) derivatives demonstrates that as the dielectric constant (polarity) of the solvent increases, the dipole moment and polarizability of the molecule also tend to increase. eurjchem.com This is due to the stabilization of charge separation in the molecule by the polar solvent. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be affected, which in turn influences the molecule's chemical reactivity and electronic transitions. researchgate.net

Table 2: Conceptual Effect of Solvent Polarity on Molecular Parameters
Solvent PropertyEffect on Molecular ParameterRationale
Increasing Polarity (Dielectric Constant)Increase in Dipole MomentStabilization of the solute's ground-state charge distribution. eurjchem.com
Increasing PolarityShift in UV-Vis Absorption Maxima (λmax)Differential stabilization of the ground and excited states. researchgate.net
Increasing PolarityDecrease in HOMO-LUMO Energy GapVariable interactions and stabilization of molecular orbitals. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are fundamental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. For a class of compounds like phenylacetamides, QSAR can help identify the key structural features responsible for a specific biological effect, such as antibacterial or anticancer activity. imrpress.com

In a typical QSAR study, a series of related compounds, which could include derivatives of this compound, are analyzed. imrpress.com Various molecular descriptors are calculated for each compound, representing its steric, electronic, and hydrophobic properties. These descriptors are then used to build a mathematical model that relates them to the observed biological activity (e.g., minimum inhibitory concentration, IC50). researchgate.netimrpress.com

For example, a QSAR study on N-(2-hydroxyphenyl)-2-phenylacetamides investigated their antibacterial activity against Staphylococcus aureus. imrpress.com Such models can reveal that specific substitutions on the phenyl rings or modifications to the acetamide linker are critical for enhancing activity. By using hybrid optimal descriptors based on the molecular graph, researchers can create robust models even for structurally diverse sets of compounds. imrpress.com These models serve as a predictive tool, guiding the synthesis of new derivatives with potentially improved efficacy.

Structure Activity Relationship Sar Investigations of N 3 Aminophenyl 2 Phenylacetamide Derivatives

Influence of Substituent Modifications on Biological Profiles

The biological activity of N-(3-aminophenyl)-2-phenylacetamide derivatives can be significantly altered by the introduction of various substituents on the phenyl rings and modifications to the acetamide (B32628) linker. nih.gov These modifications influence properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect how the molecule interacts with its biological target. nih.gov

Phenyl Ring Substitutions (e.g., amino, hydroxyl, halogen, alkyl, nitro groups)

The nature and position of substituents on the phenyl rings play a critical role in determining the biological activity of this compound derivatives.

Halogen Groups: The introduction of halogen atoms, such as chlorine and fluorine, can enhance the biological activity of these compounds. For instance, N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides have demonstrated notable activity against Gram-positive bacteria. nih.gov This is often attributed to the increased lipophilicity conferred by the halogen, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov In a series of diaryl urea (B33335) derivatives, compounds with a 4-chloro substituent on the phenyl ring exhibited stronger antiproliferative activity against HT-29 and A549 cancer cell lines compared to their non-halogenated counterparts. nih.gov

Alkyl and Methoxy (B1213986) Groups: The presence of electron-donating groups like methyl and methoxy groups can also modulate biological activity. In one study, a derivative with two electron-donating methyl groups showed the most significant anti-proliferative activity against a liver cancer cell line. researchgate.net However, the effect can be complex, as the incorporation of a 4-methoxy group in the phenyl ring of a different series of compounds ameliorated anticancer activity, while di- and trimethoxy substitutions resulted in a significant loss of activity. nih.gov

Amino and Nitro Groups: The amino group is a key functional group that can participate in various biological interactions, conferring potential bioactivity. ontosight.ai In some series, compounds with a free amino group showed more potent anticancer activity than those with an acetylamino fragment. semanticscholar.org Conversely, the introduction of a nitro group, an electron-withdrawing group, on a thiophene (B33073) substituent led to promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. semanticscholar.org

Hydroxyl Groups: The position of hydroxyl groups can influence the formation of different tautomeric forms, which can affect the compound's biological activity. researchgate.net

The following table summarizes the influence of various phenyl ring substitutions on the biological profiles of N-phenylacetamide derivatives based on several studies.

Positional Isomerism Effects on Biological Potency

The position of substituents on the phenyl ring (ortho, meta, para) can have a profound impact on the biological potency of this compound derivatives. This is often due to steric and electronic effects that influence the molecule's conformation and ability to bind to its target.

Studies have shown that the biological activity of chloroacetamides varies with the position of substituents on the phenyl ring. nih.gov For example, halogenated p-substituted phenyl rings in N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides were among the most active against certain bacteria due to high lipophilicity. nih.gov This suggests that the para position may be favorable for accommodating halogen substituents to enhance antimicrobial activity.

The table below illustrates the effect of positional isomerism on the biological potency of N-phenylacetamide derivatives from a study on chloroacetamides.

Modifications of the Acetamide Moiety

The acetamide moiety serves as a crucial linker in this compound and its derivatives, and modifications to this group can significantly influence their biological profiles.

In some cases, the acetamide group is essential for activity. Foundational studies on phenoxyacetamide derivatives established the importance of amidic groups in enhancing antimycotic activity. In a series of CB2 receptor inverse agonists, the acetamide group was a key feature of the identified hit compound, N,N'-((4-(dimethylamino)phenyl)methylene)-bis(2-phenylacetamide). nih.gov

Modifications can include altering the length of the linker or replacing it with other functional groups. For example, in a study of CCK-A agonists, replacement of an inner urea NH and addition of a methyl group to generate a C-3 quaternary carbon resulted in an acetamide that showed CCK-A receptor binding selectivity and sub-micromolar agonist activity. acs.org

Furthermore, the acetamide fragment can be a site for further chemical transformations. For instance, modification of an acetamide fragment to a free amino group allowed for the synthesis of a series of 4-substituted-1-(4-substituted phenyl)pyrrolidine-2-ones with anticancer and antimicrobial activities. semanticscholar.org

Role of Heterocyclic Annulation (e.g., thiazole (B1198619), quinazoline (B50416), oxadiazole, imidazole, triazole)

The fusion of heterocyclic rings to the this compound scaffold, a process known as heterocyclic annulation, is a widely used strategy to create novel derivatives with diverse and often enhanced biological activities. These heterocyclic moieties can introduce new binding interactions, alter the electronic properties, and improve the pharmacokinetic profile of the parent molecule.

Thiazole: The introduction of a thiazole moiety into N-phenylacetamide derivatives has been shown to yield compounds with promising antibacterial and nematicidal activities. nih.govscite.ainih.gov For example, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide demonstrated superior antibacterial activity against Xanthomonas oryzae pv. oryzae compared to commercial bactericides. nih.govnih.gov Thiazole derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. beilstein-journals.org

Quinazoline: Quinazolinone derivatives are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. sapub.org Synthesizing derivatives of 3-amino quinazoline that incorporate various moieties on the amino group, such as 1,3,4-thiadiazole, 1,3,4-oxadiazole (B1194373), and 1,2,4-triazole, has been explored to investigate their potential antibacterial activities. sapub.org

Oxadiazole: The 1,3,4-oxadiazole ring is a common feature in medicinally important compounds and is known to be associated with various biological activities, including antimicrobial and anticancer properties. researchgate.net The presence of a 1,3,4-oxadiazole ring can increase lipophilicity, which may facilitate the transport of the molecule across cell membranes. beilstein-journals.org Some derivatives of 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole have been synthesized as benzodiazepine (B76468) receptor agonists with anticonvulsant activity. science.gov

Imidazole and Triazole: Imidazole and triazole rings are also privileged scaffolds in medicinal chemistry. beilstein-journals.org Derivatives containing these rings have shown anticoccidial activity by inhibiting glycosidases. bibliotekanauki.pl 1,2,4-Triazole derivatives, in particular, play a key role in the development of new antiviral and antibacterial agents. beilstein-journals.org

The following table provides examples of heterocyclic annulation and their observed biological activities.

Correlation of Structural Features with Biological Activities

The biological activity of this compound derivatives is intricately linked to their structural features. SAR studies aim to establish clear correlations between specific structural modifications and the resulting biological outcomes, guiding the design of more potent and selective therapeutic agents.

A key correlation is the role of lipophilicity in antimicrobial activity. The introduction of lipophilic groups, such as halogen atoms on the phenyl ring, has been shown to enhance the passage of compounds through bacterial cell membranes, leading to increased efficacy. nih.gov

The electronic nature of substituents also plays a crucial role. For instance, the presence of electron-donating groups like methyl moieties has been correlated with significant anti-proliferative activity in certain cancer cell lines. researchgate.net Conversely, electron-withdrawing groups can also be beneficial, as seen with a nitro-substituted thiophene derivative that exhibited potent antimicrobial activity. semanticscholar.org

Furthermore, the modification of the acetamide linker can lead to significant changes in biological activity. Replacing a urea linkage with an acetamide group in one series of compounds resulted in a selective CCK-A agonist with in vivo activity. acs.org

The table below highlights some key correlations between structural features and biological activities in this compound derivatives and related structures.

Biological Activity Research Pathways for N 3 Aminophenyl 2 Phenylacetamide Derivatives

Enzyme Inhibition Studies

Derivatives of the N-phenylacetamide scaffold have been synthesized and evaluated as inhibitors of several key enzyme families, demonstrating a range of activities from kinase modulation to potential anti-inflammatory effects.

Kinase Inhibition Profiles

The N-phenylacetamide moiety has been incorporated into various heterocyclic systems to develop potent and selective kinase inhibitors, which are critical targets in oncology.

One area of focus has been the inhibition of Aurora Kinase B (AURKB), a protein whose overexpression is a common feature in many aggressive human cancers. A series of quinazoline (B50416) derivatives featuring the N-phenylacetamide structure were designed to improve cellular membrane penetration. Within this series, compound N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (compound 4b in the study) was identified as a selective AURKB inhibitor that demonstrated efficacy in human cancer-derived cells and was orally active in a mouse xenograft model. archivepp.com

Another significant kinase target is the FMS-like tyrosine kinase 3 (FLT3), particularly its internal tandem duplication (ITD) mutation, which is prevalent in acute myeloid leukemia (AML). The compound N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide was found to have specific anti-leukemic activity against AML models with the FLT3-ITD mutation. researchgate.net

Furthermore, the 2-(4-(thieno[3,2-d]pyrimidin-4-ylamino)phenyl)acetamide scaffold has been explored for the development of type-II pan-tropomyosin receptor kinase (TRK) inhibitors. NTRK gene fusions are oncogenic drivers in a variety of cancers. In this research, compound 4c emerged as a potent inhibitor of TRKA, TRKB, and TRKC kinases and showed anti-proliferative activity against the KM12 human colorectal carcinoma cell line. mdpi.com

Table 1: Kinase Inhibition by N-phenylacetamide Derivatives

Compound Name Target Kinase Key Findings
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide Aurora Kinase B (AURKB) Demonstrated efficacy in human cancer cells and oral activity in a mouse xenograft model. archivepp.com
N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide FLT3-ITD Showed specific anti-leukemic activity against FLT3-ITD positive AML cell lines. researchgate.net
Compound 4c (a pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamide) pan-TRK (TRKA, TRKB, TRKC) Exhibited excellent in vitro kinase inhibitory activity and anti-proliferative effects against a colorectal cancer cell line. mdpi.com

Lipoxygenase Enzyme Modulation (e.g., 5-LOX)

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. mdpi.comresearchgate.net As such, 5-LOX is a significant target for the development of anti-inflammatory drugs. researchgate.netbiorxiv.org While the general class of N-phenylacetamide derivatives has been investigated for various biological activities, specific studies focusing on the 5-LOX inhibitory potential of N-(3-aminophenyl)-2-phenylacetamide derivatives are not prominent in the reviewed literature. Research into 5-LOX inhibition has often focused on other chemical scaffolds, such as isoxazole (B147169) derivatives, chalcones, and natural phenolic compounds. researchgate.netnih.govresearchgate.net For instance, certain thiazolidinedione derivatives have been shown to inhibit soy lipoxygenase activity, with inhibition percentages ranging from 7.7% to 76.3%. researchgate.net However, direct data linking the this compound core to 5-LOX modulation is not currently available.

Cyclooxygenase (COX) Isozyme Selectivity (COX-I/COX-II)

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). amegroups.cn The two main isoforms, COX-1 and COX-2, are involved in physiological and pathological processes, respectively. nih.gov Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. galaxypub.co

The acetamide (B32628) scaffold is a feature in several classes of selective COX-II inhibitors. amegroups.cn Various heterocyclic compounds containing acetamide moieties, such as those based on thiazole (B1198619), pyrazole, and imidazole, have been designed and investigated for their COX-II inhibitory activity. archivepp.com For example, the nitrogen atom of the acetamide group in some [(imidazol-2-yl)thio]-N-thiazol-2-yl acetamide derivatives has been shown to form hydrogen bonds with key amino acids in the COX-II active site. archivepp.com Despite these developments in related structures, specific research detailing the COX-I/COX-II isozyme selectivity of derivatives of this compound was not found in the available search results.

Other Enzyme Target Modulations

Beyond kinases and enzymes of the arachidonic acid pathway, research has identified other potential enzymatic targets for phenylacetamide derivatives. One such target is the bacterial enzyme ParE, a subunit of topoisomerase IV, which is essential for bacterial DNA replication and a validated target for novel antibacterial agents. A study screening phenylacetamide and benzohydrazide (B10538) derivatives for antibacterial activity identified compounds that were potent inhibitors of E. coli ParE. Specifically, compounds 8 and 25 from the phenylacetamide series were found to inhibit the ParE enzyme with IC50 values of 0.27 and 0.28 µg/mL, respectively. mdpi.com

Antimicrobial Activity Investigations

The N-phenylacetamide scaffold is a common feature in compounds designed to combat microbial infections, including those from bacteria affecting both humans and plants.

Antibacterial Efficacy (e.g., against Gram-positive, Gram-negative strains, plant pathogens)

Derivatives of N-phenylacetamide have demonstrated significant antibacterial activity against a broad spectrum of pathogens.

Activity Against Plant Pathogens: A series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety were synthesized and evaluated for their in vitro antibacterial activity against three significant plant pathogenic bacteria: Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice; Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker; and Xanthomonas oryzae pv. oryzicola (Xoc). nih.govgalaxypub.co Several of these compounds showed promising results, with some exhibiting efficacy superior to commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. For instance, compound A1 (N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide) had an EC50 value of 156.7 µM against Xoo. nih.govgalaxypub.co Scanning electron microscopy revealed that this compound could induce the rupture of the Xoo cell membrane. nih.gov

Table 2: Efficacy of N-phenylacetamide-thiazole Derivatives Against Plant Pathogens

Compound Target Bacterium EC50 (µM)
A1 Xanthomonas oryzae pv. oryzae (Xoo) 156.7 nih.gov
A4 Xanthomonas oryzae pv. oryzae (Xoo) 179.2 nih.gov
A6 Xanthomonas oryzae pv. oryzae (Xoo) 144.7 nih.gov
A4 Xanthomonas axonopodis pv. citri (Xac) 281.2 nih.gov
A4 Xanthomonas oryzae pv. oryzicola (Xoc) 194.9 nih.gov
Bismerthiazol (Control) Xanthomonas oryzae pv. oryzae (Xoo) 230.5 nih.gov
Thiodiazole Copper (Control) Xanthomonas oryzae pv. oryzae (Xoo) 545.2 nih.gov

Activity Against Human Pathogens: Research has also confirmed the efficacy of N-phenylacetamide derivatives against clinically relevant Gram-positive and Gram-negative bacteria. In one study, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. biorxiv.org

Another study investigated twelve N-(substituted phenyl)-2-chloroacetamides and found them to be effective against the Gram-positive bacteria Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and moderately effective against the Gram-negative Escherichia coli. amegroups.cn The activity was influenced by the position and nature of substituents on the phenyl ring, with halogenated p-substituted compounds like N-(4-chlorophenyl) chloroacetamide and N-(3-bromophenyl) chloroacetamide being among the most active due to high lipophilicity. amegroups.cn

Furthermore, the study that identified ParE inhibitors also tested the antibacterial activity of 29 phenylacetamide and benzohydrazide derivatives. Compounds 5 and 21 were particularly potent against E. coli with MIC values of 0.64 and 0.67 µg/mL, respectively. mdpi.com These compounds also demonstrated bactericidal activity against MRSA. mdpi.com

Table 3: Minimum Inhibitory Concentration (MIC) of Phenylacetamide Derivatives Against Human Pathogens

Compound Class/Number Bacterial Strain MIC (µg/mL)
Phenylacetamide Derivative 5 Escherichia coli 0.64 mdpi.com
Phenylacetamide Derivative 21 Escherichia coli 0.67 mdpi.com
Phenylacetamide Derivative 1 Escherichia coli 0.72 mdpi.com
Phenylacetamide Derivative 24 Escherichia coli 0.78 mdpi.com
Phenylacetamide Derivative 25 Escherichia coli 0.72 mdpi.com
Phenylacetamide Derivative 8 MRSA (NCIM 5021) 0.66 mdpi.com
Phenylacetamide Derivative 21 MRSA (NCIM 5021) 0.68 mdpi.com

Antifungal Efficacy

Derivatives of phenylacetamide have demonstrated notable antifungal capabilities, particularly against opportunistic pathogens such as Candida species. Research has focused on establishing the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) to quantify their efficacy.

One study investigated 2-chloro-N-phenylacetamide against fluconazole-resistant Candida albicans and Candida parapsilosis. The compound inhibited all tested strains, with MIC values ranging from 128 to 256 µg/mL and MFC values between 512 and 1,024 µg/mL. scielo.brresearchgate.net Furthermore, this derivative proved effective against fungal biofilms, inhibiting their formation by up to 92% and disrupting pre-formed biofilms by up to 87%. scielo.brresearchgate.net

In a different study, a series of N′-phenylhydrazides were designed and evaluated for their activity against five strains of C. albicans. Many of these compounds showed significant antifungal effects, with some demonstrating better efficacy than the conventional antifungal drug fluconazole (B54011) against resistant strains. mdpi.com Specifically, for fluconazole-resistant C. albicans strains, 27 of the 52 synthesized compounds exhibited superior inhibitory activity compared to fluconazole. mdpi.com

Table 1: Antifungal Activity of Phenylacetamide Derivatives

DerivativeTarget OrganismActivity MetricResultSource
2-chloro-N-phenylacetamideC. albicans, C. parapsilosisMIC128 - 256 µg/mL scielo.brresearchgate.net
2-chloro-N-phenylacetamideC. albicans, C. parapsilosisMFC512 - 1,024 µg/mL scielo.brresearchgate.net
2-chloro-N-phenylacetamideC. albicans, C. parapsilosisBiofilm InhibitionUp to 92% scielo.brresearchgate.net
N′-phenylhydrazides (various)Fluconazole-resistant C. albicansInhibitory Activity27/52 compounds were more potent than fluconazole mdpi.com

Proposed Mechanisms of Antimicrobial Action

Understanding the mechanism by which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. Research suggests multiple pathways, including the disruption of the cell membrane.

A study on N-phenylacetamide derivatives that incorporate 4-arylthiazole moieties investigated their antibacterial action against plant pathogenic bacteria. A scanning electron microscopy (SEM) analysis revealed that one of the active compounds could cause the rupture of the cell membrane in Xanthomonas oryzae pv. Oryzae (Xoo). nih.govmdpi.com

Conversely, investigations into the antifungal mechanism of 2-chloro-N-phenylacetamide indicated that its mode of action is not related to binding with ergosterol, a key component of the fungal cell membrane, nor does it appear to directly damage the cell wall. scielo.brresearchgate.net This suggests an alternative mechanism of action that is yet to be fully elucidated. scielo.br Further research into N′-phenylhydrazide derivatives found that their antifungal effect may stem from the production of free radicals and reactive oxygen species, which leads to damage of the fungal mycelium. mdpi.com

Antioxidant Research

Several studies have explored the antioxidant potential of phenylacetamide derivatives. This activity is critical as it can help mitigate cellular damage caused by oxidative stress, which is implicated in numerous diseases.

In one study, newly synthesized acetamide derivatives were evaluated for their ability to scavenge ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. nih.gov The same study also assessed the compounds' capacity to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.gov Another line of research focused on phenylalanine-derived carboxamides containing a sulfonamide group, which also demonstrated antioxidant properties in in-vitro tests. researchgate.net The broader class of isoquinoline (B145761) alkaloids, which are structurally related to some phenylacetamide precursors, are also known for their antioxidant activities. mdpi.com

Antiproliferative and Anticancer Studies

The potential of phenylacetamide derivatives as anticancer agents has been a significant area of research. These compounds have shown the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis, or programmed cell death. Phenylacetate (B1230308) and its related aromatic fatty acids have been recognized for their anti-proliferative effects on human cancer cell lines, including glioblastomas, leukemias, and carcinomas of the prostate and breast. nih.gov Derivatives of phenylacetamide are being developed to find analogues with even greater potency. nih.gov Studies indicate that these derivatives can trigger both internal and external apoptotic pathways, making them promising candidates for cancer therapy. tbzmed.ac.irtbzmed.ac.ir

In Vitro Cell Line Screening

To assess their anticancer potential, various phenylacetamide derivatives have been screened against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half, is a key metric in these studies.

One investigation evaluated eleven phenylacetamide derivatives against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines. tbzmed.ac.irtbzmed.ac.ir The results, obtained via MTT assay, showed that the compounds inhibited cancer cell growth in a dose-dependent manner. tbzmed.ac.ir A derivative identified as '3d' was particularly effective, showing an IC50 value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells, and an IC50 of 0.7±0.4 μM against MCF-7 cells. tbzmed.ac.irtbzmed.ac.ir

Another study synthesized 2-(4-Fluorophenyl)-N-phenylacetamide derivatives and tested them against PC3 (prostate carcinoma), MCF-7, and HL-60 (promyelocytic leukemia) cell lines. nih.govbrieflands.com The compounds with a nitro group generally showed higher cytotoxic effects than those with a methoxy (B1213986) group. nih.govbrieflands.com Specifically, compound '2b' had an IC50 of 52 μM against the PC3 cell line, and compound '2c' showed an IC50 of 100 μM against the MCF-7 cell line. nih.govbrieflands.com

Table 2: In Vitro Cytotoxicity of Phenylacetamide Derivatives

DerivativeCell LineCancer TypeIC50 Value (μM)Source
Derivative 3dMDA-MB-468Breast Cancer0.6 ± 0.08 tbzmed.ac.irtbzmed.ac.ir
Derivative 3dPC-12Pheochromocytoma0.6 ± 0.08 tbzmed.ac.irtbzmed.ac.ir
Derivative 3cMCF-7Breast Cancer0.7 ± 0.08 tbzmed.ac.ir
Derivative 3dMCF-7Breast Cancer0.7 ± 0.4 tbzmed.ac.irtbzmed.ac.ir
Compound 2bPC3Prostate Carcinoma52 nih.govbrieflands.com
Compound 2cPC3Prostate Carcinoma80 nih.govbrieflands.com
Compound 2cMCF-7Breast Cancer100 nih.govbrieflands.com

Specific Target Inhibition Mechanisms (e.g., Nek2)

A key aspect of developing targeted cancer therapies is identifying the specific molecular pathways that are disrupted by the drug. For phenylacetamide derivatives, one area of interest is their potential to inhibit protein kinases, which are crucial regulators of cell function.

The serine/threonine kinase Nek2 (NIMA-related kinase 2) is a documented therapeutic target in several cancers. nih.gov Overactivity of Nek2 can lead to tumor development and drug resistance. nih.gov Research has shown that Nek2 is highly abundant in aggressive lymphomas like diffuse large B-cell lymphoma (DLBCL) and primary effusion lymphoma (PEL), and its presence is associated with poorer survival outcomes. nih.govnih.gov

Inhibition of Nek2 has been shown to induce caspase-3-mediated apoptotic cell death in PEL cells. nih.gov Furthermore, inhibiting Nek2 can reduce the expression of drug resistance proteins and sensitize cancer cells to other chemotherapeutic agents. nih.govnih.gov Given that phenylacetamide derivatives are being explored for their anticancer properties, Nek2 represents a viable and important therapeutic target for this class of compounds to achieve their antiproliferative effects. nih.govnih.gov

Anti-inflammatory Research

The anti-inflammatory potential of this compound derivatives is an emerging area of study. Inflammation is a key biological process that, when dysregulated, contributes to a wide range of diseases.

Some acetamide derivatives have been tested for their in vitro anti-inflammatory effects by measuring their ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by bacterial lipopolysaccharide. nih.gov The molecule 2-chloro-N-phenylacetamide is noted as a precursor used in the synthesis of other molecules that possess anti-inflammatory and analgesic properties. researchgate.net Additionally, related chemical structures, such as 3-aminothiophene-2-acylhydrazone derivatives, have demonstrated significant anti-inflammatory and analgesic potency in research models. researchgate.net

Nematicidal Activity Assessment

The impact of this compound derivatives and related compounds on nematodes, particularly the root-knot nematode Meloidogyne incognita, has been a subject of investigation. These plant-parasitic nematodes are responsible for significant crop damage worldwide, making the discovery of new, effective nematicides a priority. researchgate.netnih.gov

In a study focused on N-phenylacetamide derivatives incorporating 4-arylthiazole moieties, a series of compounds were synthesized and tested for their nematicidal effects. nih.gov Among the tested derivatives, compound A23 demonstrated notable activity against M. incognita. nih.gov At a concentration of 500 µg/mL, it resulted in 100% mortality of the nematodes after 24 hours. nih.gov Even at a lower concentration of 100 µg/mL, a significant mortality rate of 53.2% was observed within the same timeframe. nih.gov This suggests a potent dose-dependent nematicidal action. nih.gov

Further research into related chemical structures, such as acetophenones and chalcones, has provided additional insights into the structural requirements for nematicidal activity against M. incognita. researchgate.netnih.gov For instance, 4-nitroacetophenone and 4-iodoacetophenone were identified as potent acetophenone (B1666503) derivatives with EC50/24h values of 12 ± 5 and 15 ± 4 mg/L, respectively. nih.gov The conversion of these acetophenones into chalcones resulted in varied activity based on their substitution patterns. nih.gov For example, the chalcone (B49325) derived from 4-nitroacetophenone, (E)-1-(4-nitrophenyl)-3-(2,4,6-trihydroxyphenyl)prop-2-en-1-one , showed a slight reduction in activity. nih.gov Conversely, (E)-3-(2-hydroxy-5-iodophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibited better activity than its parent acetophenone. nih.gov These findings highlight that both acetophenones and chalcones could serve as valuable leads for developing new nematicidal agents. nih.gov

**Nematicidal Activity of N-phenylacetamide Derivative A23 and Related Compounds against *Meloidogyne incognita***

Compound Concentration (µg/mL) Mortality (%) (after 24h)
A23 500 100
A23 100 53.2

Data from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties. nih.gov

**Nematicidal Activity of Acetophenone and Chalcone Derivatives against *Meloidogyne incognita***

Compound EC50/24h (mg/L)
4-nitroacetophenone 12 ± 5
4-iodoacetophenone 15 ± 4
(E)-1-(4-nitrophenyl)-3-(2,4,6-trihydroxyphenyl)prop-2-en-1-one 25 ± 17
4-methoxyacetophenone 43 ± 10
(E)-3-(2-hydroxy-5-iodophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 26 ± 15

Data from a study on acetophenones and chalcones. nih.gov

Other Biological Activities Explored for Related Compounds

Beyond their potential use in agriculture, derivatives of this compound have been investigated for a range of pharmacological activities, including antiplasmodial, anticonvulsant, and analgesic effects. nih.govresearchgate.net

Malaria, caused by the protozoan parasite Plasmodium, remains a significant global health challenge. The search for new antimalarial agents is driven by the emergence of drug-resistant parasite strains. In this context, several acetamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, the deadliest species of the malaria parasite.

A series of amide and urea (B33335) analogues based on the thiaplakortone A natural product scaffold were screened for their in vitro antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine- and mefloquine-resistant (Dd2) P. falciparum strains. rsc.org Several of these analogues demonstrated potent inhibition of parasite growth, with IC50 values below 500 nM and good selectivity against human cells. rsc.org

In another study, 1,4-disubstituted piperidine (B6355638) derivatives were synthesized and tested for their antimalarial properties. nih.gov These compounds showed activity in the nanomolar range against both 3D7 and W2 (chloroquine-resistant) strains of P. falciparum. nih.gov For instance, compound 13b exhibited an IC50 of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. nih.gov Similarly, compound 12a showed potent activity against the W2 strain with an IC50 of 11.06 nM. nih.gov These findings underscore the potential of acetamide-containing structures in the development of novel antimalarial drugs.

**Antiplasmodial Activity of 1,4-Disubstituted Piperidine Derivatives against *P. falciparum***

Compound IC50 (nM) vs. 3D7 strain IC50 (nM) vs. W2 strain
12a - 11.06
13b 4.19 13.30
6b 17.42 -
12d 13.64 -
14d 14.85 -

Data from a study on 1,4-disubstituted piperidine derivatives. nih.gov

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. Research into acetamide derivatives has revealed promising anticonvulsant activity in various animal models.

A study on a series of 4-aminophenylacetamides demonstrated their potential as anticonvulsant agents. nih.gov These compounds were tested in mice against seizures induced by electroshock and pentylenetetrazol. nih.gov A key finding was that the more active and selective anticonvulsants in this series were those with an additional aromatic ring as part of the substituent on the amide nitrogen. nih.gov The most potent compound identified was N-(2,6-dimethylphenyl)-2-(4-aminophenyl)acetamide (compound 16), which had an ED50 of 50.50 mg/kg against electroshock-induced convulsions and an ED50 of 93.20 mg/kg against pentylenetetrazol-induced seizures. nih.gov

Another investigation focused on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.gov These compounds were designed as analogues of known anticonvulsant pyrrolidine-2,5-diones. nih.gov The study found that anticonvulsant activity was closely linked to the type of substituent at the 3-position of the anilide moiety. nih.gov Derivatives with a 3-(trifluoromethyl)anilide group generally showed higher protection in the maximal electroshock (MES) test. nih.gov For example, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) was effective in the MES test at a dose of 100 mg/kg. nih.gov

Anticonvulsant Activity of 4-Aminophenylacetamide Derivative

Compound Test ED50 (mg/kg)
N-(2,6-dimethylphenyl)-2-(4-aminophenyl)acetamide (16) Electroshock-induced convulsions 50.50
N-(2,6-dimethylphenyl)-2-(4-aminophenyl)acetamide (16) Pentylenetetrazol-induced convulsions 93.20

Data from a study on 4-aminophenylacetamides. nih.gov

The management of pain remains a significant challenge in medicine, and the development of new analgesics with novel mechanisms of action is crucial. Acetamide derivatives have shown potential in this area.

A series of N-phenylacetamide sulphonamides were synthesized and evaluated for their analgesic and anti-hypernociceptive activities. nih.gov One compound in this series, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35), exhibited good analgesic activity, comparable or superior to paracetamol. nih.gov Other derivatives, such as N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(piperazin-1-ylsulfonyl) phenyl) acetamide (37), showed significant anti-hypernociceptive activity, which is associated with inflammatory pain. nih.gov

In a separate study, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were synthesized and their potential analgesic properties were investigated using hot-plate, tail-clip, and acetic acid-induced writhing tests. researchgate.netnih.govscilit.com The tested compounds, when administered at a dose of 100 mg/kg, caused a significant decrease in acetic acid-induced writhing responses and an increase in hot-plate and tail-clip latencies, indicating analgesic effects against chemical, thermal, and mechanical pain stimuli. researchgate.netnih.govscilit.com

Analgesic and Anti-hypernociceptive Activity of N-phenylacetamide Sulphonamide Derivatives

Compound Activity
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Good analgesic activity
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) Important anti-hypernociceptive activity
N-(4-(piperazin-1-ylsulfonyl) phenyl) acetamide (37) Important anti-hypernociceptive activity

Data from a study on N-phenylacetamide sulphonamides. nih.gov

Applications in Advanced Chemical Synthesis and Material Science Research

Role as a Key Reaction Intermediate in Organic Synthesis

N-(3-aminophenyl)-2-phenylacetamide's structure, featuring both an amino group and an acetamide (B32628) linkage, makes it a valuable intermediate in multi-step organic syntheses. lookchem.comresearchgate.net Its reactive sites allow for a variety of chemical transformations, enabling the introduction of further complexity and functionality.

The amino group on the phenyl ring is a primary site for reactions such as diazotization, followed by coupling reactions to form azo compounds. This reactivity is fundamental in the synthesis of various dyes and pigments. lookchem.com Furthermore, the amide nitrogen and the adjacent methylene (B1212753) group can also participate in or influence a range of chemical reactions.

Building Block for Complex Molecule Construction

As a building block, this compound provides a scaffold upon which more intricate molecules can be assembled. cymitquimica.com Its phenyl and aminophenyl rings offer a rigid framework, while the acetamide linker provides flexibility and a point for further modification.

For instance, the amino group can be acylated, alkylated, or used in condensation reactions to extend the molecular structure. One notable example is its use in the synthesis of 2-phenyl-N-[3-[5-[3-[(2-phenylacetyl)amino]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]acetamide. lookchem.com This complex molecule, with a molecular formula of C30H24N4O3, is constructed using this compound as a foundational component, highlighting its utility in creating molecules with potential applications in pharmaceutical or chemical research. lookchem.com

Utility in Dye Chemistry Research and Specialty Chemical Synthesis

The presence of the aromatic amine group makes this compound a significant intermediate in the synthesis of dyes. lookchem.com Azo dyes, a major class of colorants, are often synthesized through the diazotization of an aromatic amine, such as the one present in this compound, followed by coupling with a suitable coupling component. The resulting azo compounds can exhibit a wide range of colors and are used in various applications, including textiles and printing. lookchem.com

Beyond traditional dyes, this compound also serves as an intermediate in the production of specialty chemicals. Its derivatives can be tailored to have specific properties, making them useful in niche applications within the broader chemical industry. lookchem.com

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems. rsc.orgresearchgate.net

The amino group can be a key functional group for the construction of nitrogen-containing heterocycles. For example, it can be reacted with appropriate reagents to form rings such as pyrazoles, imidazoles, or thiazoles. rsc.orgmdpi.com The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrates how the core structure of this compound can be elaborated to produce complex heterocyclic systems with potential biological activity. mdpi.com

Design and Development of Novel Pharmacophores

In the field of drug discovery, a pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The structural elements of this compound make it an attractive scaffold for the design of new pharmacophores. ontosight.aisemanticscholar.orgnih.gov

The presence of hydrogen bond donors (the amino and amide N-H groups) and a hydrogen bond acceptor (the amide carbonyl oxygen), along with two aromatic rings, provides multiple points for interaction with biological targets like enzymes and receptors. ontosight.aisemanticscholar.orgnih.gov Researchers can modify the core structure of this compound to optimize these interactions and develop new therapeutic agents. Studies on N(2-aminophenyl)-benzamides as histone deacetylase (HDAC) inhibitors illustrate how this general structural motif can be utilized to design potent and selective enzyme inhibitors. semanticscholar.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.